(2R)-2-amino-3-(dimethylcarbamoyl)propanoic acid, trifluoroacetic acid
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Overview
Description
(2R)-2-amino-3-(dimethylcarbamoyl)propanoic acid, trifluoroacetic acid is a complex organic compound that combines the properties of an amino acid derivative with those of trifluoroacetic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-3-(dimethylcarbamoyl)propanoic acid, trifluoroacetic acid typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (2R)-2-amino-3-hydroxypropanoic acid and dimethylcarbamoyl chloride.
Reaction Steps:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-3-(dimethylcarbamoyl)propanoic acid, trifluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles under specific conditions.
Reduction: The carbonyl group in the dimethylcarbamoyl moiety can be reduced to form amines.
Substitution: The trifluoroacetic acid moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction can produce primary or secondary amines.
Scientific Research Applications
(2R)-2-amino-3-(dimethylcarbamoyl)propanoic acid, trifluoroacetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of peptides and other complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which (2R)-2-amino-3-(dimethylcarbamoyl)propanoic acid, trifluoroacetic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dimethylcarbamoyl group can act as a pharmacophore, interacting with active sites of enzymes, while the trifluoroacetic acid moiety can enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-amino-3-(methylcarbamoyl)propanoic acid: Similar structure but with a methyl group instead of a dimethylcarbamoyl group.
(2R)-2-amino-3-(ethylcarbamoyl)propanoic acid: Contains an ethyl group instead of a dimethylcarbamoyl group.
(2R)-2-amino-3-(carbamoyl)propanoic acid: Lacks the dimethyl substitution.
Uniqueness
The presence of the dimethylcarbamoyl group in (2R)-2-amino-3-(dimethylcarbamoyl)propanoic acid, trifluoroacetic acid provides unique steric and electronic properties, making it distinct from its analogs. This uniqueness can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound in research and industrial applications.
Properties
CAS No. |
2679950-20-8 |
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Molecular Formula |
C8H13F3N2O5 |
Molecular Weight |
274.2 |
Purity |
95 |
Origin of Product |
United States |
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